6-Benzyl-2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
The compound 6-Benzyl-2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a thieno-tetrahydropyridine derivative characterized by a benzyl-substituted tetrahydropyridine core, a sulfonylacetamido moiety, and a carboxamide group.
Properties
IUPAC Name |
6-benzyl-2-[[2-(4-methoxyphenyl)sulfonylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2.ClH/c1-32-17-7-9-18(10-8-17)34(30,31)15-21(28)26-24-22(23(25)29)19-11-12-27(14-20(19)33-24)13-16-5-3-2-4-6-16;/h2-10H,11-15H2,1H3,(H2,25,29)(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTBMCUGPVUVHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Variations
The target compound’s structural uniqueness lies in its 4-methoxyphenylsulfonylacetamido substituent. Below is a comparative analysis with three structurally related analogs:
Impact of Substituents on Bioactivity
- Sulfonyl vs. Phenoxy Groups: The target compound’s 4-methoxyphenylsulfonyl group may enhance solubility and receptor binding compared to the 4-chlorophenoxy substituent in [CAS:1216453-59-6], which lacks a sulfonyl electron-withdrawing group. This could influence metabolic stability and target affinity .
- Carboxamide vs.
- Thiophene vs. Pyridine Cores: While PD 81,723 (thiophene core) shows dual allosteric/competitive activity at adenosine A1 receptors, the target compound’s tetrahydropyridine core may confer distinct conformational flexibility, affecting selectivity for other targets (e.g., P2Y12 receptors in antiplatelet activity) .
Research Findings and Implications
Antiplatelet Activity (Thieno-Tetrahydropyridine Class)
highlights that structurally similar thieno-tetrahydropyridine derivatives, such as compound C1, exhibit superior antiplatelet activity to ticlopidine, a P2Y12 antagonist. The target compound’s 4-methoxyphenylsulfonyl group may further optimize ADP receptor antagonism by enhancing hydrophobic interactions or metabolic resistance .
Allosteric Modulation (Thiophene Derivatives)
PD 81,723 demonstrates that 3-(trifluoromethyl)phenyl substitutions maximize allosteric enhancement of adenosine A1 binding.
Structural Elucidation Techniques
NMR profiling () reveals that substituent-induced chemical shift changes (e.g., in regions A and B) can localize structural modifications. Applying this to the target compound could clarify how its sulfonyl and benzyl groups influence conformational dynamics .
Q & A
Q. What are the key steps and challenges in synthesizing this compound, and how can purity be ensured?
The synthesis involves multi-step organic reactions, including amide coupling, sulfonylation, and cyclization. Critical steps include:
- Precise temperature control during sulfonylation to avoid side reactions.
- Solvent selection (e.g., THF or dioxane) to optimize reaction kinetics and yield .
- Use of Boc (tert-butoxycarbonyl) protection for amine groups to prevent undesired interactions . Purity is verified via HPLC (for quantitative analysis) and NMR (to confirm structural integrity, e.g., characteristic peaks for sulfonyl and benzyl groups) . Challenges include isolating intermediates with high stereochemical fidelity and minimizing byproducts during cyclization.
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl carbons at δ 110–120 ppm) .
- HPLC : Quantifies purity (>95% typically required for pharmacological assays) .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, especially for hydrochloride salts .
- X-ray Crystallography : Resolves 3D conformation of the tetrahydrothieno-pyridine core (if single crystals are obtainable) .
Q. How do substituents (e.g., benzyl, sulfonyl) influence the compound’s stability and reactivity?
- The 4-methoxyphenylsulfonyl group enhances electron-withdrawing effects, stabilizing the acetamido linkage but may reduce solubility in polar solvents .
- The benzyl group on the pyridine ring increases lipophilicity, impacting membrane permeability in biological assays . Stability studies (e.g., TGA/DSC) under varying pH and temperature conditions are recommended to assess degradation pathways .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s pharmacokinetic properties?
- Molecular Dynamics Simulations : Predict binding affinities to target proteins (e.g., neurotransmitter receptors) by analyzing interactions between the sulfonyl group and active sites .
- ADMET Prediction : Tools like SwissADME assess bioavailability, CYP450 metabolism, and blood-brain barrier penetration. Substituent modifications (e.g., replacing methoxy with halogens) can be virtually screened to reduce toxicity .
- Docking Studies : Guide structural optimization; for example, the tetrahydrothieno-pyridine scaffold’s rigidity may be tuned to enhance target selectivity .
Q. What strategies resolve contradictions in reported synthetic yields for similar derivatives?
Discrepancies often arise from:
- Catalyst Choice : Use of DMAP vs. DCC in amide coupling (DMAP improves yields but may require stricter anhydrous conditions) .
- Workup Protocols : Differences in extraction solvents (e.g., ethyl acetate vs. dichloromethane) affect recovery of polar intermediates . Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagent grades) are critical .
Q. How can structure-activity relationship (SAR) studies enhance this compound’s therapeutic potential?
- Core Modifications : Introducing methyl groups to the pyridine ring (as in derivatives) can alter conformational flexibility and receptor binding .
- Functional Group Swaps : Replacing the carboxamide with a carboxylate ester (e.g., ethyl group) may improve metabolic stability .
- Biological Assays : Test modified analogs in vitro (e.g., IC₅₀ in enzyme inhibition assays) and in vivo (e.g., pharmacokinetic profiling in rodent models) .
Q. What mechanistic insights explain its potential activity in neurological disorders?
- The compound’s tetrahydrothieno-pyridine core resembles allosteric modulators of adenosine A₁ receptors, which regulate neurotransmitter release .
- Electrophysiological studies (e.g., patch-clamp) can assess its effect on ion channel activity, while radioligand binding assays quantify affinity for synaptic targets .
- Metabolite identification (via LC-MS/MS) clarifies whether the sulfonyl group undergoes enzymatic cleavage in vivo .
Methodological Notes
- Synthetic Reproducibility : Always validate reaction conditions (e.g., heating at 70–80°C vs. room temperature) using control experiments .
- Data Validation : Cross-reference crystallographic data with SHELX-refined structures to avoid model bias .
- Ethical Compliance : Adhere to safety protocols (e.g., P201/P210 codes in ) when handling reactive intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
